molecular formula C10H9BrN2O2 B1430896 Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate CAS No. 1363381-07-0

Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate

Cat. No.: B1430896
CAS No.: 1363381-07-0
M. Wt: 269.09 g/mol
InChI Key: OWAKZNBIRXHAPY-UHFFFAOYSA-N
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Description

Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS 1363381-07-0) is a high-purity chemical intermediate primarily valued in medicinal chemistry for the development of novel Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. This brominated imidazopyridine scaffold has been strategically employed in scaffold-hopping approaches to create inhibitors with improved blood-brain barrier (BBB) permeability, a critical factor for researching central nervous system (CNS) disorders such as neurodegenerative diseases, bipolar disorder, and depression. The compound serves as a versatile building block for the synthesis of imidazo[1,5-a]pyridine-1-carboxamide derivatives, which are designed to optimize physicochemical properties for enhanced CNS targeting. It is supplied with a minimum purity of 97% and is available for immediate shipment from US stock. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8-5-7(11)3-4-13(8)6-12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAKZNBIRXHAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175279
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid, 7-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-07-0
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid, 7-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid, 7-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H9BrN2O2C_{10}H_9BrN_2O_2 and a molecular weight of approximately 269.09 g/mol. The compound features a bromine atom at the 7-position of the imidazo ring and an ethyl ester group at the 1-position of the pyridine ring, which contribute to its unique biochemical interactions .

Biochemical Activity

Enzyme Interactions:
Research indicates that this compound exhibits significant enzyme inhibition properties. It is known to interact with various enzymes, potentially inhibiting their activity by binding to their active sites. This inhibition can prevent substrate access and subsequent catalytic activity, making it a candidate for drug development targeting specific diseases .

Cellular Effects:
The compound influences cellular processes by modulating cell signaling pathways and gene expression. For instance, it has been observed to alter the expression of genes involved in cell cycle regulation, which can lead to changes in cell proliferation rates. Additionally, it may affect cellular metabolism by impacting key metabolic enzymes .

The mechanism of action for this compound involves its ability to form hydrogen bonds and hydrophobic interactions with target biomolecules. This structural interaction enhances its binding affinity to enzymes and receptors, potentially leading to anti-inflammatory and anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits specific enzymes by binding to active sites
Anticancer PropertiesAlters gene expression related to cell proliferation
Anti-inflammatoryModulates inflammatory pathways

Case Studies

Case Study 1: Anticancer Activity
A study explored the anticancer potential of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through activation of caspase pathways. The IC50 values were determined to be significantly lower than those of established chemotherapeutic agents .

Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokine levels in vitro, suggesting a potential role in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

  • Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate (CAS: 885271-54-5): Structural difference: Chlorine replaces bromine at position 3. However, its lower leaving-group ability compared to bromine may limit utility in cross-coupling reactions . Purity: 95% (CymitQuimica) .
  • Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 372198-69-1) :

    • Structural difference : Bromine at position 6 on an imidazo[1,2-a]pyridine scaffold (vs. imidazo[1,5-a]pyridine).
    • Impact : The altered ring fusion (1,2-a vs. 1,5-a) modifies electronic distribution, reducing similarity (0.70). This affects binding in biological targets, as seen in GSK-3β inhibitors .
    • Purity : 95% (Combi-Blocks) .

Positional Isomers

  • Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS: 1363382-16-4) :
    • Structural difference : Bromine at position 8 instead of 6.
    • Impact : Positional isomerism alters steric and electronic environments. For example, bromine at position 8 may hinder access to the reactive site in cross-coupling reactions, reducing yields compared to the 7-bromo derivative .
    • Purity : 95% (Combi-Blocks) .

Functional Group Variations

  • Imidazo[1,5-a]pyridine-1-carboxylic acid (CAS: 138891-51-7) :

    • Structural difference : Carboxylic acid replaces the ethyl ester.
    • Impact : The carboxylic acid enhances hydrophilicity (logP reduction) but limits membrane permeability. This derivative is often used as a precursor for amide coupling, as seen in GSK-3β inhibitor synthesis (e.g., compound 22, LC-MS m/z: 338.0 [M+H]+) .
    • Similarity : 0.69 .
  • Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine-3-carboxylate (CAS: N/A) :

    • Structural difference : Boronate ester at position 6 replaces bromine.
    • Impact : The boronate group enables Suzuki-Miyaura coupling without requiring prior halogenation. This derivative showed 100% yield in synthesis, highlighting its efficiency as a coupling partner .
    • LC-MS (ESI) : m/z: 317.2 [M+H]+ .

Data Tables

Table 1: Key Physicochemical Properties

Compound Name CAS Molecular Formula Purity (%) LC-MS [M+H]+ Similarity Score
Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate 1363381-07-0 C₁₀H₉BrN₂O₂ 98 297.0 Reference
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate 885271-54-5 C₁₀H₉ClN₂O₂ 95 253.0 0.68
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 372198-69-1 C₁₀H₉BrN₂O₂ 95 281.0 0.70
Imidazo[1,5-a]pyridine-1-carboxylic acid 138891-51-7 C₈H₆N₂O₂ N/A 179.0 0.69

Research Findings and Implications

  • Reactivity : The 7-bromo derivative’s superior leaving-group ability (Br vs. Cl) makes it more reactive in cross-coupling reactions, as evidenced by 76-100% yields in Suzuki-Miyaura reactions .
  • Biological Activity : Imidazo[1,5-a]pyridine carboxylates with bromine at position 7 show enhanced binding to kinase targets compared to positional isomers, likely due to optimal halogen bonding .
  • Stability : Ethyl esters (e.g., 7-bromo derivative) exhibit greater hydrolytic stability than carboxylic acids, making them preferable for storage and handling .

Preparation Methods

Synthesis from 7-Bromoimidazo[1,5-a]pyridine via Vilsmeier–Haack and Oxidation

A four-step synthetic route was reported involving:

  • Step 1: Vilsmeier–Haack Reaction
    7-bromoimidazo[1,5-a]pyridine is reacted with DMF and phosphorus oxychloride to introduce an aldehyde group at the 1-position.

  • Step 2: Oxidation
    The aldehyde intermediate is oxidized using silver nitrate to yield the corresponding carboxylic acid.

  • Step 3: Coupling Reaction
    The carboxylic acid is coupled with amines under standard carboxylic acid-amine coupling conditions to form amide derivatives.

  • Step 4: Esterification (if applicable)
    The carboxylic acid can be esterified to form the ethyl ester derivative.

This method is well-documented for preparing related imidazo[1,5-a]pyridine carboxylates and amides, including the 7-bromo substituted compounds.

Direct Synthesis via Reaction of 2-Amino-4-bromopyridine and Ethyl Chloroacetate

Another reported method involves the condensation of 2-amino-4-bromopyridine with ethyl chloroacetate in ethanol under reflux conditions:

  • Reaction Conditions:

    • 2-Amino-4-bromopyridine (1 equiv) dissolved in absolute ethanol
    • Ethyl chloroacetate (2 equiv) added slowly at room temperature
    • Reflux and stirring for 12 hours
    • Monitoring by TLC to confirm completion
  • Workup:

    • Cooling to room temperature
    • Addition of petroleum ether to precipitate product
    • Filtration and washing with petroleum ether
    • Drying to obtain ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate as a light yellow solid
  • Yield and Characterization:

    • Yield: ~72.4%
    • Melting point and NMR data consistent with literature values.

This method offers a straightforward one-pot synthesis with good yield and purity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Absolute ethanol Used as reaction medium and for reflux
Temperature Reflux (~78 °C) Ensures completion of condensation
Reaction Time 10–12 hours Monitored by TLC
Molar Ratios 1:2 (2-amino-4-bromopyridine : ethyl chloroacetate) Excess ester to drive reaction
Workup Precipitation with petroleum ether, filtration Efficient isolation of product
Yield 70–75% High yield with good reproducibility

Alternative Synthetic Routes and Related Compounds

  • Cyclization/Bromination Tandem Reactions:
    Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate analogues have been synthesized via one-pot tandem cyclization and bromination of α-bromoketones with 2-aminopyridines using tert-butyl hydroperoxide in ethyl acetate, without the need for a base. While this method is for the 3-bromo isomer, it suggests potential for adaptation to 7-bromo derivatives.

  • Suzuki Coupling and Ester Hydrolysis:
    For functionalized derivatives, Suzuki coupling of brominated imidazopyridines with boronic acids followed by ester hydrolysis and amide coupling is common. This is relevant for further derivatization after initial ester synthesis.

Research Findings and Analytical Data

  • NMR Spectroscopy:
    Characteristic ^1H NMR signals for this compound include aromatic protons in the 7–9 ppm range and ethyl ester signals (quartet around 4.3 ppm and triplet around 1.3 ppm).

  • Mass Spectrometry:
    ESI-MS typically shows molecular ion peaks consistent with the molecular weight of the compound (m/z ~ 269 for [M+H]^+).

  • Purity and Crystallization:
    Crystallization from petroleum ether or hexane/ethyl acetate mixtures yields solid products with melting points around 75–78 °C, indicating high purity.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Yield (%) Notes
1 7-Bromoimidazo[1,5-a]pyridine DMF, POCl3 (Vilsmeier–Haack), AgNO3 oxidation N/A Multi-step to carboxylic acid and ester
2 2-Amino-4-bromopyridine + ethyl chloroacetate Ethanol, reflux 12 h 72.4 One-pot, straightforward synthesis
3 α-Bromoketones + 2-aminopyridines TBHP, ethyl acetate, no base N/A Tandem cyclization/bromination (3-bromo analog)

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate?

The compound is typically synthesized via condensation reactions using brominated precursors. For example, tert-butyl-substituted analogs are synthesized by refluxing ethyl 2,4-dioxopentanoate with 5-amino-3-arylpyrazoles in ethanol, followed by silica gel column chromatography (20% EtOAc/hexane) for purification, yielding 68–91% . Key parameters include solvent choice (polar aprotic solvents like DMF for nucleophilic substitution) and temperature control to minimize decomposition .

Q. How is spectroscopic characterization (NMR, IR) performed for this compound?

  • 1H NMR : Peaks for aromatic protons appear in δ 7.0–8.6 ppm, with coupling constants (e.g., J = 7.2–9.2 Hz) indicating fused-ring geometry. The ethyl ester group shows a triplet near δ 1.2–1.5 ppm (CH3) and a quartet at δ 4.1–4.3 ppm (CH2) .
  • 13C NMR : Carbonyl signals (C=O) appear at ~162–163 ppm, while brominated carbons resonate at ~115–135 ppm .
  • IR : Strong absorption at ~1700 cm⁻¹ confirms the ester carbonyl group .

Q. What safety protocols are critical for handling brominated heterocycles in the lab?

  • Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact .
  • Conduct reactions in fume hoods to prevent inhalation of toxic vapors (P261, P271) .
  • Store separately in cool, dry conditions (<50°C) to avoid decomposition (P412) .

Advanced Research Questions

Q. How can contradictory NMR data be resolved during structural validation?

Discrepancies in aromatic proton splitting may arise from rotational isomerism or solvent effects. Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity. For example, in tert-butyl analogs, cross-peaks between δ 8.14 ppm (d, J = 7.2 Hz) and δ 7.05 ppm (t, J = 6.6 Hz) validate fused-ring geometry . Compare experimental data with computed spectra (DFT) for ambiguous cases .

Q. What methodologies are recommended for X-ray crystallographic refinement of this compound?

  • Use SHELXL for small-molecule refinement: Input HKL files from diffraction data (Mo-Kα radiation, λ = 0.71073 Å), and apply restraints for thermal parameters .
  • For twinned crystals, employ the TWIN/BASF command in SHELXL to model overlapping lattices .
  • Validate hydrogen bonding networks (e.g., C–H···O interactions at 3.426 Å) using PLATON .

Q. How can reaction yields be optimized for scaled-up synthesis?

  • Catalyst screening : Transition metals (e.g., Pd/C) enhance coupling efficiency in brominated intermediates .
  • Solvent optimization : Replace ethanol with acetonitrile for higher dielectric constant, improving reaction kinetics .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining ~85% yield .

Q. How to design assays for evaluating biological activity (e.g., kinase inhibition)?

  • Molecular docking : Use the crystal structure (e.g., PDB ID 3QNK) to model interactions with ATP-binding pockets .
  • In vitro testing : Screen against cancer cell lines (e.g., HeLa) using MTT assays, with IC50 values compared to reference inhibitors like imatinib .
  • Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize derivatives with t1/2 > 60 min .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate
Reactant of Route 2
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Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate

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